molecular formula C12H17FN2OS B4378521 N-(4-fluorobenzyl)-N'-(3-methoxypropyl)thiourea

N-(4-fluorobenzyl)-N'-(3-methoxypropyl)thiourea

Cat. No.: B4378521
M. Wt: 256.34 g/mol
InChI Key: LNAMJNWSARZOJK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a fluorobenzyl group and a methoxypropyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea typically involves the reaction of 4-fluorobenzyl isothiocyanate with 3-methoxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-fluorobenzyl isothiocyanate+3-methoxypropylamineN-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea\text{4-fluorobenzyl isothiocyanate} + \text{3-methoxypropylamine} \rightarrow \text{N-(4-fluorobenzyl)-N'-(3-methoxypropyl)thiourea} 4-fluorobenzyl isothiocyanate+3-methoxypropylamine→N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Material Science: It may be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity, while the thiourea moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(3-methoxypropyl)thiourea
  • N-(4-bromobenzyl)-N’-(3-methoxypropyl)thiourea
  • N-(4-methylbenzyl)-N’-(3-methoxypropyl)thiourea

Uniqueness

N-(4-fluorobenzyl)-N’-(3-methoxypropyl)thiourea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity in medicinal compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2OS/c1-16-8-2-7-14-12(17)15-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAMJNWSARZOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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